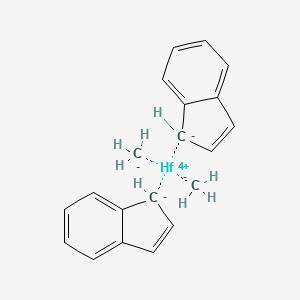
Methyl (2R)-2-amino-3-fluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of ®-Methyl 2-amino-3-fluoropropanoate can be achieved through several methods. One common approach involves the use of fluorinated precursors and amino acid derivatives. The reaction conditions typically include the use of appropriate solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield .
Análisis De Reacciones Químicas
®-Methyl 2-amino-3-fluoropropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
®-Methyl 2-amino-3-fluoropropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein engineering.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-Methyl 2-amino-3-fluoropropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, leading to unique biological effects .
Comparación Con Compuestos Similares
®-Methyl 2-amino-3-fluoropropanoate can be compared with other fluorinated amino acid derivatives, such as:
®-Methyl 2-amino-3-chloropropanoate: Similar structure but with a chlorine atom instead of fluorine.
®-Methyl 2-amino-3-bromopropanoate: Similar structure but with a bromine atom instead of fluorine.
®-Methyl 2-amino-3-iodopropanoate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of ®-Methyl 2-amino-3-fluoropropanoate lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated counterparts .
Propiedades
Fórmula molecular |
C4H8FNO2 |
|---|---|
Peso molecular |
121.11 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-fluoropropanoate |
InChI |
InChI=1S/C4H8FNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m0/s1 |
Clave InChI |
OLIFNKLUADXGPD-VKHMYHEASA-N |
SMILES |
COC(=O)C(CF)N |
SMILES isomérico |
COC(=O)[C@H](CF)N |
SMILES canónico |
COC(=O)C(CF)N |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(2S,5R,6R)-6-[[(2R)-2-[(4-Hexyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1642789.png)

